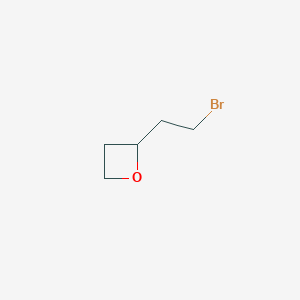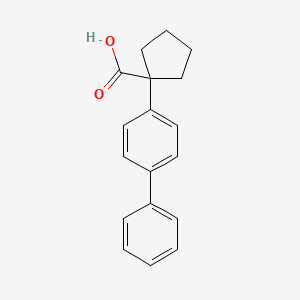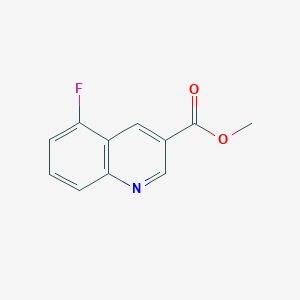
2-(4-Fluoro-3-methylphenyl)propane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-metilfenil)propano-2-tiol es un compuesto orgánico caracterizado por la presencia de un grupo tiol unido a una cadena de propano, que está adicionalmente sustituido con un grupo 4-fluoro-3-metilfenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Fluoro-3-metilfenil)propano-2-tiol típicamente implica la introducción de un grupo tiol a un compuesto aromático preformado. Un método común es la reacción de sustitución nucleofílica donde un precursor halogenado, como el cloruro de 4-fluoro-3-metilbencilo, reacciona con un reactivo tiol en condiciones básicas. La reacción se puede llevar a cabo en presencia de una base como el hidróxido de sodio o el carbonato de potasio para facilitar la sustitución.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso típicamente se optimizaría para el rendimiento y la pureza, involucrando pasos como la purificación mediante destilación o recristalización. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Fluoro-3-metilfenil)propano-2-tiol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo tiol puede ser oxidado para formar disulfuros o ácidos sulfónicos.
Reducción: El anillo aromático puede sufrir reacciones de reducción, aunque la presencia del grupo fluoro puede influir en la reactividad.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en la posición bencílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio se pueden utilizar en condiciones ácidas o básicas.
Reducción: Hidrogenación catalítica usando paladio sobre carbón (Pd/C) u otros catalizadores metálicos.
Sustitución: Nucleófilos como tiolatos o aminas en presencia de una base.
Productos Principales Formados
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Compuestos aromáticos reducidos.
Sustitución: Compuestos aromáticos sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-metilfenil)propano-2-tiol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en síntesis orgánica y como reactivo en varias reacciones químicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Fluoro-3-metilfenil)propano-2-tiol involucra su interacción con objetivos moleculares a través del grupo tiol. Este grupo puede formar enlaces covalentes con sitios nucleofílicos en proteínas u otras biomoléculas, lo que lleva a modificaciones que afectan su función. El anillo aromático y el sustituyente fluoro también pueden influir en la reactividad y la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-Fluoro-3-metilfenil)propan-2-ol: Estructura similar, pero con un grupo hidroxilo en lugar de un grupo tiol.
4-(4-Fluoro-2-metilfenil)-5-(propan-2-il)-4H-1,2,4-triazol-3-tiol: Contiene un anillo de triazol además de los grupos aromático y tiol.
Unicidad
2-(4-Fluoro-3-metilfenil)propano-2-tiol es único debido a la combinación del grupo tiol y el anillo aromático con sustitución de fluoro. Esta combinación imparte propiedades químicas distintas, como una mayor reactividad y un potencial para interacciones específicas con objetivos biológicos.
Propiedades
Fórmula molecular |
C10H13FS |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-methylphenyl)propane-2-thiol |
InChI |
InChI=1S/C10H13FS/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3 |
Clave InChI |
CMJODSLBXPTGCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)(C)S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)

![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)

![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)




